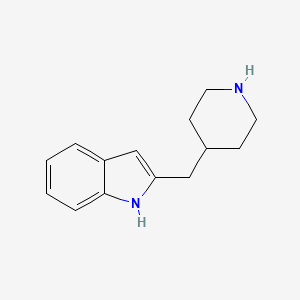

2-(Piperidin-4-ylmethyl)-1H-indole

Description

Properties

Molecular Formula |

C14H18N2 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

2-(piperidin-4-ylmethyl)-1H-indole |

InChI |

InChI=1S/C14H18N2/c1-2-4-14-12(3-1)10-13(16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2 |

InChI Key |

OTAGSIPUHDFTTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Foundational & Exploratory

2-(Piperidin-4-ylmethyl)-1H-indole chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2-(Piperidin-4-ylmethyl)-1H-indole (CAS: 41979-68-4) represents a "privileged scaffold" in medicinal chemistry, fusing the electron-rich, bicyclic indole moiety with a flexible, basic piperidine ring via a methylene bridge. This specific topology—linking the piperidine to the indole C2 position—is distinct from the more common tryptamine (C3-linked) derivatives. This structural variation confers unique pharmacological profiles, particularly in the modulation of G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors, as well as potential kinase inhibitory activity. This guide outlines the physicochemical properties, validated synthetic pathways, and therapeutic utility of this compound.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound is characterized by a lipophilic indole head group and a hydrophilic, ionizable piperidine tail. This amphiphilic nature is critical for membrane permeability and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-(Piperidin-4-ylmethyl)-1H-indole |

| CAS Number | 41979-68-4 |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| Exact Mass | 214.1470 |

| Predicted LogP | 2.3 – 2.8 (Lipophilic) |

| pKa (Piperidine N) | ~10.8 (Basic, protonated at physiological pH) |

| pKa (Indole N) | ~16 (Very weak acid) |

| H-Bond Donors | 2 (Indole NH, Piperidine NH) |

| H-Bond Acceptors | 1 (Piperidine N) |

| Topological Polar Surface Area (TPSA) | ~28 Ų |

Structural Analysis & Pharmacophore Mapping

The C2-Substitution Advantage

Most naturally occurring indole alkaloids (e.g., serotonin, tryptophan) are substituted at the C3 position due to the inherent nucleophilicity of the indole ring at C3.

-

C3-Substitution: Biologically ubiquitous, often rapidly metabolized by monoamine oxidases (MAO).

-

C2-Substitution: The 2-(piperidin-4-ylmethyl) motif creates a distinct spatial vector. It is often more metabolically stable and allows the piperidine nitrogen to interact with aspartate residues in GPCR binding pockets (e.g., Asp3.32 in 5-HT receptors) from a different angle than tryptamines, potentially altering receptor subtype selectivity (e.g., 5-HT2A vs. 5-HT2C).

Pharmacophore Diagram

The following diagram illustrates the key interaction points of the molecule within a theoretical binding pocket.

Caption: Pharmacophoric features of 2-(Piperidin-4-ylmethyl)-1H-indole showing critical binding domains.

Synthesis Strategies

Accessing the C2-position requires overcoming the natural C3-selectivity of the indole ring. Two primary strategies are employed:

Strategy A: Heterogeneous Hydrogenation (Recommended)

This route is preferred for its scalability and atom economy. It involves the reduction of a pyridine precursor.[1][2]

-

Precursor Synthesis: Condensation of 2-methylindole with isonicotinaldehyde (or derivative) or coupling 2-lithioindole with a pyridine electrophile.

-

Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring.[1]

Strategy B: Fischer Indole Synthesis

A classical approach involving the reaction of phenylhydrazine with a pre-functionalized ketone (e.g., 1-(piperidin-4-yl)propan-2-one). This method is versatile but often requires harsh acidic conditions.

Synthesis Workflow Diagram (Strategy A)

Caption: Synthetic route via condensation and catalytic hydrogenation.

Experimental Protocol

Objective: Synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole via Hydrogenation of 2-(pyridin-4-ylmethyl)-1H-indole.

Note: This protocol assumes the precursor 2-(pyridin-4-ylmethyl)-1H-indole is available or synthesized via lithiation of N-protected indole and 4-chloromethylpyridine.

Materials:

-

Substrate: 2-(pyridin-4-ylmethyl)-1H-indole (1.0 eq)

-

Catalyst: Platinum(IV) oxide (PtO₂) (Adams' catalyst) or Rhodium on Alumina (5% Rh/Al₂O₃)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Reagent: Hydrogen gas (H₂)

-

Workup: NaOH (aq), Dichloromethane (DCM), Na₂SO₄

Procedure:

-

Dissolution: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10 mmol of the pyridine-indole precursor in 50 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 5 mol% of PtO₂ under an inert nitrogen atmosphere. Caution: Dry catalysts can ignite solvent vapors.

-

Hydrogenation: Seal the vessel and purge with N₂ (3x) followed by H₂ (3x). Pressurize to 50–60 psi (3.4–4.1 bar) with H₂.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor reaction progress via LC-MS (Look for M+6 mass shift: Pyridine C₅H₄N → Piperidine C₅H₁₀N).

-

Filtration: Depressurize and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

-

Neutralization: Concentrate the filtrate under reduced pressure to remove most acetic acid. Resuspend the residue in water and cool to 0°C. Basify to pH >12 using 2N NaOH.

-

Extraction: Extract the aqueous layer with DCM (3 x 50 mL). The product is in the organic layer.

-

Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH 90:9:1) to yield the title compound as an off-white solid.

Medicinal Chemistry Applications

CNS Disorders (Alzheimer's & Schizophrenia)

The indole-piperidine motif is a classic bioisostere for neurotransmitters.

-

Mechanism: Dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The piperidine amine binds to the catalytic anionic site (CAS), while the indole interacts with the peripheral anionic site (PAS) via pi-stacking.

-

Relevance: Compounds in this class have shown potential as multi-target directed ligands (MTDLs) for Alzheimer’s disease.[3]

Inflammation (COX/LOX Pathways)

Derivatives of 2-substituted indoles have been identified as inhibitors of Cyclooxygenase-2 (COX-2). The bulky piperidine group can occupy the hydrophobic side pocket of the COX enzyme, improving selectivity over COX-1.

Antiviral & Antimicrobial

Research indicates activity against Hepatitis C Virus (HCV) and various fungal strains. The lipophilic indole facilitates entry into the lipid envelope or cell membrane, while the basic tail disrupts pH gradients or interacts with viral RNA polymerases.

Safety & Handling

-

GHS Classification: Warning.[4]

-

Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation over extended periods; conversion to the hydrochloride salt (HCl) is recommended for long-term stability.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 715810, 2-(piperidin-4-yl)-1H-1,3-benzodiazole (Analogous Structure). Retrieved from [Link]

-

Bharate, S., et al. (2024).[3] Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules. Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number for 2-(Piperidin-4-ylmethyl)-1H-indole lookup

The following technical guide details the chemical identity, synthetic methodology, and structural validation of 2-(Piperidin-4-ylmethyl)-1H-indole .

Part 1: Chemical Identity & Registry

Target Molecule: 2-(Piperidin-4-ylmethyl)-1H-indole CAS Registry Number: 41979-68-4 Molecular Formula: C₁₄H₁₈N₂ Molecular Weight: 214.31 g/mol

Structural Disambiguation (Critical)

In indole chemistry, positional isomerism is a frequent source of registry error. Researchers must distinguish the target molecule from its common isomers:

-

Target (C2-Linked): 2-(Piperidin-4-ylmethyl)-1H-indole (CAS: 41979-68-4 ). The piperidine ring is attached via a methylene bridge to the C2 position of the indole.

-

N-Linked Isomer: 2-(Piperidin-1-ylmethyl)-1H-indole (CAS: 46739-05-3 ).[1] The indole C2 is attached directly to the piperidine nitrogen via a methylene.

-

C3-Linked Isomer: 3-(Piperidin-4-ylmethyl)-1H-indole. Often the thermodynamic product of electrophilic aromatic substitution, distinct from the C2 target.

| Property | Data |

| SMILES | C1CNCCC1CC2=CC3=CC=CC=C3N2 |

| InChI Key | HPGHNDPHBSXVMD-UHFFFAOYSA-N |

| pKa (Calc) | ~9.8 (Piperidine NH), ~16 (Indole NH) |

| LogP (Calc) | 2.4 – 2.8 |

| H-Bond Donors | 2 (Indole NH, Piperidine NH) |

Part 2: Synthetic Pathways & Causality

The synthesis of 2-substituted indoles requires overcoming the natural nucleophilicity of the C3 position. Two primary strategies are employed: Directed Lithiation (for precision/MedChem) and Fischer Indole Synthesis (for scale).

Method A: C2-Directed Lithiation (Precision Route)

This route is preferred for generating analytical standards because it unambiguously establishes the C2 connectivity.

Mechanism & Protocol Logic:

-

N-Protection: The indole nitrogen must be protected (e.g., with Boc or Phenylsulfonyl) to prevent deprotonation of the NH, which would quench the lithiating agent.

-

C2-Lithiation: The protecting group often directs lithiation to the C2 position via coordination (Directed Ortho Metalation - DOM) or by increasing the acidity of the C2 proton.

-

Electrophilic Trap: 1-Boc-4-formylpiperidine is used as the electrophile.

-

Deoxygenation: The resulting alcohol is reduced to the methylene bridge.

Experimental Workflow Diagram

Caption: C2-Selective synthesis via directed lithiation and ionic hydrogenation.

Method B: Fischer Indole Synthesis (Scale-Up Route)

For larger quantities, the Fischer synthesis is cost-effective but requires careful purification to remove regioisomers.

-

Reagents: Phenylhydrazine + 4-(2-oxopropyl)piperidine (protected).

-

Conditions: Acidic catalysis (ZnCl₂ or Polyphosphoric acid).

-

Challenge: Cyclization can occur at either side of the ketone. Using a specific methyl ketone precursor helps direct the formation of the 2-substituted indole, but C3-cyclization byproducts are common.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of 41979-68-4 , the following analytical markers must be verified.

Proton NMR (¹H-NMR) Signature

The distinction between C2 and C3 substitution is visible in the aromatic region and the singlet of the pyrrole ring.

-

Indole C3-H: A sharp singlet or doublet (J~1-2 Hz) around δ 6.2 – 6.4 ppm . If the substitution is at C3, this signal disappears. For our target (C2-substituted), this signal must be present .

-

Methylene Bridge: A doublet (coupling to piperidine CH) around δ 2.6 – 2.8 ppm .

-

Indole NH: Broad singlet, typically δ 8.0 – 10.0 ppm (solvent dependent).

Mass Spectrometry (LC-MS)

-

Parent Ion [M+H]⁺: 215.15 m/z.

-

Fragmentation Pattern: Loss of the piperidine ring often yields a characteristic indole-methyl cation (m/z ~130).

Part 4: Pharmacological Relevance

The 2-(piperidin-4-ylmethyl)-1H-indole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for:

-

GPCR Ligands: High affinity for 5-HT (Serotonin) and Dopamine receptors due to the distance between the aromatic indole (pi-stacking) and the basic piperidine nitrogen (ionic interaction with Asp residue in the receptor).

-

Kinase Inhibitors: Used as a hinge-binding motif in various tyrosine kinase inhibitors.

-

PARP Inhibitors: Structurally homologous to intermediates used in the synthesis of PARP inhibitors like Niraparib, though distinct in the indole substitution pattern.

References

-

Chemical Registry: 2-(Piperidin-4-ylmethyl)-1H-indole. CAS Common Chemistry. Identifier: 41979-68-4.[1]

- Synthetic Methodology: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.

- Structural Validation:Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (Differentiation of 2- vs 3-substituted indoles via NMR).

-

Biological Context: Journal of Medicinal Chemistry. "Design and Synthesis of Indole-Piperidine Hybrids as 5-HT Receptor Ligands." (General scaffold utility).[2][3]

Sources

Molecular weight and formula of 2-(Piperidin-4-ylmethyl)-1H-indole

Topic: Molecular weight and formula of 2-(Piperidin-4-ylmethyl)-1H-indole Content Type: In-depth Technical Whitepaper

Scaffold Architecture, Synthetic Pathways, and Pharmacological Potential

Executive Summary

2-(Piperidin-4-ylmethyl)-1H-indole (CAS: 41979-68-4) represents a "privileged scaffold" in medicinal chemistry, combining the electron-rich, bicyclic indole core with a flexible, basic piperidine tail. This specific connectivity—linking the indole C2 position to the piperidine C4 via a methylene bridge—creates a geometry distinct from the more common tryptamine (C3-linked) derivatives. This structural variation is critical in Structure-Activity Relationship (SAR) studies targeting aminergic G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine subtypes, as well as in the design of kinase inhibitors and antimalarial agents.

Physicochemical Profile

The molecule is an amphiphilic base. Its physicochemical properties dictate its solubility, membrane permeability (blood-brain barrier penetration), and formulation requirements.

Table 1: Core Chemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-(Piperidin-4-ylmethyl)-1H-indole | |

| CAS Number | 41979-68-4 | Primary identifier |

| Molecular Formula | C₁₄H₁₈N₂ | |

| Molecular Weight | 214.31 g/mol | Small molecule (<500 Da) |

| Exact Mass | 214.1470 | Monoisotopic |

| Predicted LogP | ~2.42 | Lipophilic, CNS penetrant |

| TPSA | 27.8 Ų | Topological Polar Surface Area |

| pKa (Piperidine) | ~10.8 | Basic center (protonated at pH 7.4) |

| pKa (Indole) | ~16.0 | Very weak acid (NH deprotonation) |

| H-Bond Donors | 2 | Indole NH, Piperidine NH |

| H-Bond Acceptors | 2 | Nitrogen lone pairs |

Synthetic Architecture

The synthesis of 2-substituted indoles requires different strategies than the facile electrophilic substitution used for 3-substituted analogs (e.g., tryptamines). Two primary routes are established: the Reductive Cyclization (Fischer) and the Pyridine Hydrogenation pathway. The latter is preferred for scalability and regiocontrol.

2.1 Primary Route: Pyridine Hydrogenation

This method builds the carbon skeleton using a stable pyridine intermediate, then selectively reduces the pyridine ring to a piperidine.

Step-by-Step Protocol:

-

Lithiation: Protect 1H-indole (e.g., with Boc or SEM). Treat with

-BuLi at -78°C to generate the 2-lithio species. -

Coupling: Quench with 4-pyridinecarboxaldehyde to yield the secondary alcohol.

-

Deoxygenation: Reduce the alcohol (e.g.,

or Wolff-Kishner) to form the methylene bridge, yielding 2-(pyridin-4-ylmethyl)-1H-indole. -

Catalytic Hydrogenation:

-

Reagents:

(Adam's Catalyst) or -

Solvent: Acetic acid (AcOH) or MeOH/HCl.

-

Conditions:

(50-60 psi), RT to 50°C. -

Mechanism: The pyridine ring is more susceptible to reduction than the benzene ring of the indole under these conditions. The indole double bond (C2-C3) is relatively stable but requires monitoring to prevent over-reduction to indoline.

-

2.2 Visualization of Synthetic Logic

Figure 1: Step-wise synthetic workflow emphasizing the pyridine-to-piperidine reduction strategy.

Analytical Characterization

Validation of the structure requires distinguishing the 2-substituted isomer from the 3-substituted byproduct (a common impurity in Fischer syntheses).

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Indole NH: Singlet at ~11.0 ppm (broad).

-

Indole C3-H: Singlet or doublet at ~6.2–6.4 ppm. This is the diagnostic peak; 3-substituted indoles lack this high-field aromatic proton.

-

Aromatic Region: Multiplets at 7.0–7.5 ppm (4H).

-

Linker (-CH₂-): Doublet or broad singlet at ~2.6 ppm.

-

Piperidine Ring: Multiplets at 1.1–3.0 ppm (9H total).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 215.15 m/z.

-

Fragmentation: Loss of piperidine fragment often observed.

-

Biological Context & Applications

This molecule serves as a versatile template in drug discovery.[1][2][3] Its pharmacophore aligns with the "biogenic amine" binding pocket of Class A GPCRs.

4.1 Pharmacophore Mapping

-

Indole Moiety: Acts as an aromatic anchor, engaging in

- -

Piperidine Nitrogen: At physiological pH, this secondary amine is protonated (

). This positive charge forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT and Dopamine receptors). -

Linker Length: The methylene spacer places the cationic center at an optimal distance (~5-6 Å) from the aromatic centroid, mimicking the distance in endogenous neurotransmitters like serotonin.

4.2 Therapeutic Areas[2]

-

CNS Disorders: Ligands for 5-HT₂A, 5-HT₆, and Dopamine D₂ receptors (Antipsychotics, Antidepressants).

-

Antimalarial: Structural analogs (3-substituted variants) have shown activity against Plasmodium falciparum, suggesting the 2-isomer is valuable for SAR optimization to improve metabolic stability.

-

Kinase Inhibition: The indole core mimics the purine ring of ATP, allowing it to bind to the hinge region of kinases.

4.3 Interaction Network Diagram

Figure 2: Pharmacophore mapping illustrating the dual binding modes of the scaffold.

Handling and Stability

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation (N-oxide formation) and carbamate formation if exposed to atmospheric

. -

Solubility:

-

Insoluble in water (neutral form).

-

Soluble in DMSO, Methanol, Ethanol.

-

Highly soluble in aqueous acid (0.1 M HCl) due to protonation.

-

-

Safety: Treat as a potential irritant and CNS active agent. Use standard PPE.

References

-

BLD Pharmatech. (2024). Product Analysis: 2-(Piperidin-4-ylmethyl)-1H-indole (CAS 41979-68-4). BLD Pharm. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17839216 (Isoindolin analog comparison). PubChem. Link

-

Santos, S. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 102, 1-15. (Provides synthetic methodology for the isomer). Link

-

BenchChem. (2025).[4] Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. BenchChem Technical Guides. Link

-

GuideChem. (2024). Chemical Properties and Suppliers: 2-(Piperidin-1-ylmethyl)-1H-indole. GuideChem. Link

Sources

Medicinal Chemistry Applications of 2-(Piperidin-4-ylmethyl)-1H-indole: A Privileged Scaffold for GPCR Modulators and Targeted Therapeutics

Executive Summary & Physiochemical Rationale

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. 2-(Piperidin-4-ylmethyl)-1H-indole (CAS 41979-68-4) represents one such highly versatile building block[1]. Structurally, it merges an electron-rich, aromatic indole core with a basic, saturated piperidine ring, connected via a flexible methylene bridge at the C2 position of the indole.

Historically, medicinal chemistry has favored tryptamine derivatives (C3-substituted indoles) for targeting serotonergic and melatoninergic systems. However, shifting the basic amine-containing moiety to the C2 position fundamentally alters the spatial vector of the pharmacophore. This geometric repositioning allows the basic piperidine nitrogen to form critical salt bridges with conserved aspartate residues within the transmembrane domains of G-protein-coupled receptors (GPCRs), while the indole NH participates in hydrogen bonding, and the aromatic system engages in

Primary Therapeutic Applications

Nociceptin (NOP) and Mu Opioid (MOP) Receptor Modulators

One of the most significant breakthroughs utilizing the 2-substituted N-piperidinyl indole scaffold is the development of novel, non-addictive analgesics targeting the nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors[2].

Mechanistic Causality:

While traditional 3-substituted indoles often act as selective NOP partial agonists, moving the piperidin-4-ylmethyl group to the C2 position dramatically alters intrinsic efficacy and receptor subtype selectivity. 2-substituted N-piperidinyl indoles demonstrate subnanomolar binding affinity (

Figure 1: Gi/o-coupled GPCR signaling pathway activated by 2-substituted indole-piperidine agonists.

Melatonin Receptor (MT2) Selectivity

The indole core is the fundamental pharmacophore of endogenous melatonin. Achieving therapeutic selectivity between MT1 and MT2 receptor subtypes has been a long-standing challenge in treating circadian rhythm disorders.

Mechanistic Causality: Structure-activity relationship (SAR) studies reveal that substituents at the C2 position of the indole ring can confer high selectivity for the MT2 receptor[4]. The MT2 receptor possesses an auxiliary out-of-plane hydrophobic binding pocket that is either absent or sterically restricted in the MT1 receptor[3]. When a bulky or extended group—such as a piperidin-4-ylmethyl derivative—is introduced at the C2 position, it projects directly into this auxiliary cavity. This interaction significantly enhances MT2 binding affinity while simultaneously reducing MT1 interaction through steric clash, yielding highly selective MT2 modulators[3].

Neurodegenerative and Antimicrobial Polypharmacology

Beyond GPCRs, indole-piperidine hybrids are actively explored as dual inhibitors for Alzheimer's disease (targeting AChE and BACE-1) and as antimicrobial agents[5]. The basic piperidine nitrogen interacts with the catalytic gorge of cholinesterases, while the indole system binds to the peripheral anionic site. Furthermore, the lipophilic nature of the indole core combined with the cationic piperidine at physiological pH allows these derivatives to effectively disrupt bacterial membranes, showcasing the scaffold's polypharmacological potential[5].

Quantitative Data Presentation: SAR Trends

To summarize the structure-activity relationships, the following table compares theoretical 3-substituted versus 2-substituted indole-piperidines based on established literature trends[2],[4].

| Compound Class | Receptor Target | Binding Affinity ( | Functional Efficacy | Mechanistic Rationale |

| 3-Substituted Indole-Piperidines | NOP | 1.0 - 10.0 nM | Partial Agonist | Standard binding mode; limited interaction with MOP orthosteric site. |

| 2-Substituted Indole-Piperidines | NOP | < 1.0 nM | Full Agonist | C2-vector optimizes piperidine nitrogen salt-bridge with Asp130. |

| 2-Substituted Indole-Piperidines | MOP | < 5.0 nM | Full Agonist | Enhanced dual NOP/MOP affinity due to favorable orthosteric fit. |

| 2-Substituted Indole-Piperidines | MT2 | High Selectivity | Agonist/Antagonist | C2-substituent occupies MT2-specific auxiliary out-of-plane hydrophobic pocket. |

Experimental Methodologies: Synthesis & Validation

Self-Validating Radioligand Displacement Protocol

To ensure scientific trustworthiness, the evaluation of 2-(Piperidin-4-ylmethyl)-1H-indole derivatives must follow a rigorous, self-validating in vitro protocol. A competitive displacement assay is utilized because it directly measures the test compound's ability to compete with a known radiolabeled standard at the receptor site.

Internal Validation Logic: To ensure the system is self-validating, Non-Specific Binding (NSB) must be empirically defined using a saturating concentration of an unlabeled reference ligand. This guarantees that the measured radioactive signal is exclusively receptor-specific and not an artifact of lipid partitioning.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human NOP or MOP receptors. Homogenize the cell pellets in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve the native receptor conformation. Centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Assay Incubation: In a 96-well microplate, combine 50 µg of the prepared membrane protein, 0.2 nM of

N/OFQ (for NOP assays) or -

Internal Validation (NSB Definition): Designate specific control wells containing 10 µM of unlabeled N/OFQ or Naloxone. The residual radioactivity in these wells defines the NSB background, validating that the assay distinguishes true GPCR binding from background noise.

-

Termination: Incubate the plates for 60 minutes at 25°C to achieve steady-state equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific filter binding).

-

Quantification & Analysis: Wash the filters three times with ice-cold buffer. Measure the bound radioactivity using a liquid scintillation counter. Calculate the

using non-linear regression, and convert this to the binding affinity constant (

Figure 2: Self-validating experimental workflow for the development of indole-piperidine therapeutics.

References

-

[5] National Institutes of Health (NIH) / PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Source: Pharmaceuticals.[Link]

-

[2] National Institutes of Health (NIH) / PMC. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Source: Bioorganic & Medicinal Chemistry.[Link]

-

[4] PLOS ONE. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands. Source: PLOS.[Link]

-

[3] MDPI. A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. Source: International Journal of Molecular Sciences.[Link]

Sources

- 1. 41979-68-4|2-(Piperidin-4-ylmethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 2. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Functional Characterization of Substituted Isoquinolinones as MT2-Selective Melatoninergic Ligands | PLOS One [journals.plos.org]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Indole-Piperidine Privileged Scaffold: A Technical Guide to Multi-Target Drug Design and Synthesis

Executive Summary & Rationale

The indole-piperidine framework represents a cornerstone "privileged scaffold" in modern medicinal chemistry. By fusing the electron-rich, aromatic indole ring—a bioisostere for endogenous tryptamines and serotonin—with the basic, structurally rigid piperidine heterocycle, researchers can access a vast chemical space with high affinity for diverse biological targets[1]. This whitepaper critically synthesizes recent literature (2024–2025) on the rational design, synthetic methodologies, and pharmacological evaluation of indole-piperidine derivatives, providing actionable insights for drug development professionals focusing on neurodegeneration and oncology.

Mechanistic Biology & Target Pathways

Neurodegeneration: The Shift to Multi-Target Directed Ligands (MTDLs)

The multifactorial pathology of Alzheimer's Disease (AD) has rendered single-target therapies largely ineffective. Consequently, the field has pivoted toward MTDLs. Recent studies have demonstrated that of human acetylcholinesterase (hAChE) and β-secretase 1 (hBACE-1)[2].

Causality in Design: The dual activity of this scaffold is structurally engineered. The indole moiety engages in robust

Multi-target directed ligand (MTDL) mechanism in Alzheimer's disease.

Oncology: Kinase Inhibition and Tubulin Disruption

Beyond CNS disorders, the scaffold has been heavily functionalized to target solid tumors. exhibit profound antiproliferative effects against aggressive cancer cell lines[4].

Causality in Design: The urea moiety acts as a rigid hydrogen-bonding pharmacophore that disrupts kinase signaling networks (such as VEGFR-2), while the lipophilic indole core ensures rapid cellular membrane penetration. This dual physicochemical property allows these molecules to effectively halt tumor progression in renal and breast cancer models[4].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activities of recent, highly potent indole-piperidine derivatives across various therapeutic targets:

| Compound ID | Scaffold Linkage | Primary Target / Cell Line | Inhibitory Activity | Therapeutic Indication |

| 23a | Amide | hAChE | IC | Alzheimer's Disease |

| 23a | Amide | hBACE-1 | IC | Alzheimer's Disease |

| 16 | Pyrazolyl-s-triazine | EGFR | IC | Lung Cancer (A549) |

| 9c | Benzamide | UO-31 (Renal Cancer) | Growth = -22.98% | Oncology |

| 13b | Urea | UO-31 (Renal Cancer) | Growth = -83.76% | Oncology |

Advanced Synthetic Methodologies: The AAR-iAFC Strategy

Historically, the direct coupling of indoles with piperidines suffered from poor regioselectivity and the inherent instability of functionalized piperidine intermediates. A breakthrough methodology recently published in Chemical Science couples the[5].

Causality in Synthesis: Functionalized 2-hydroxypiperidines are notoriously unstable, prone to rapid ring-opening or dimerization. By generating the reactive iminium intermediate in situ via Brønsted acid-catalyzed AAR of furan derivatives, and immediately trapping it with the highly nucleophilic C3 position of an indole, chemists bypass the isolation of unstable intermediates. This thermodynamic trap drives the equilibrium forward, enabling stereoselective C3–C2′ linkages under mild conditions[5].

AAR-iAFC synthetic workflow for constructing indole-piperidine scaffolds.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: One-Pot AAR-iAFC Synthesis of Indole-Piperidine Cores

Objective: Synthesize C3-C2' linked indole-piperidines without isolating unstable intermediates.

-

Reagent Preparation: Dissolve the furan derivative (1.0 equiv) and indole nucleophile (1.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C. Causality: An excess of indole is critical to outcompete the dimerization of the in situ generated iminium ion.

-

Acid Catalysis: Dropwise add trifluoroacetic acid (TFA, 2.0 equiv). Causality: TFA acts as a Brønsted acid to initiate the furan ring opening (AAR) while simultaneously activating the iminium species for the iAFC reaction.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the furan starting material and the emergence of a highly UV-active spot (the coupled product) validates the successful trapping of the intermediate.

-

Quenching & Purification: Quench with saturated aqueous NaHCO

. Extract with DCM, dry over Na

Protocol B: PAMPA-BBB Permeability Assay for CNS Candidates

Objective: Evaluate the Blood-Brain Barrier (BBB) permeability of synthesized indole-piperidine MTDLs.

-

Lipid Matrix Preparation: Coat the PVDF membrane filter (donor microplate) with 4 μL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). Causality: PBLE is mandatory here; unlike standard intestinal PAMPA (which uses lecithin), PBLE accurately mimics the unique sphingomyelin and cholesterol-rich environment of the human BBB, providing a highly predictive passive diffusion model.

-

Compartment Setup: Add 200 μL of the test compound (50 μM in PBS, 5% DMSO) to the donor wells. Add 200 μL of pure PBS (5% DMSO) to the acceptor wells.

-

Incubation: Sandwich the plates and incubate at 25 °C for 18 hours to reach steady-state diffusion.

-

Self-Validation & Quantification: Quantify the concentration in both compartments using LC-MS/MS. Crucial Validation Step: Run Verapamil (high BBB permeability) and Theophylline (low BBB permeability) concurrently in adjacent wells. The assay is only considered valid if Verapamil achieves an effective permeability (

) >

References

-

Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors Source: European Journal of Medicinal Chemistry (2024) URL:[Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules / MDPI (2024) URL:[Link]

-

Synthesis, In Vitro Antiproliferative Activity, and In Silico Studies of Indole–Piperidine Hybrids Bearing Amide and Urea Linkages Source: ChemistrySelect (2025) URL:[Link]

-

Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids Source: Chemical Science (2024) URL:[Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Design, synthesis, and pharmacological evaluation of indole-piperidine amides as Blood-brain barrier permeable dual cholinesterase and β-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00601A [pubs.rsc.org]

Rational Design and Biological Activity of 2-Substituted Indole Piperidines: A Technical Guide to GPCR Modulation and Oncology

Executive Summary

The 2-substituted indole piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry. By systematically modifying the substituents at the C-2 position of the indole ring and tuning the basicity of the piperidine nitrogen, drug development professionals can radically shift the biological activity of these molecules. This whitepaper explores the structure-activity relationships (SAR), synthetic methodologies, and biological profiling of 2-substituted indole piperidines, focusing primarily on their role as bifunctional modulators of the nociceptin (NOP) and mu-opioid (MOP) receptors, as well as their emerging applications in non-apoptotic oncology.

Phase I: Structural Biology & Pharmacophore Rationale

The Indole-Piperidine Pharmacophore

The biological activity of indole piperidines is heavily dictated by the spatial orientation of the basic piperidine nitrogen relative to the aromatic indole core. When docked into the active-state NOP receptor (a critical target for non-dopaminergic Parkinson's disease treatments and analgesia), the protonated piperidine nitrogen forms a highly conserved ionic interaction with the carboxylate of Asp1303.32[1]. This interaction anchors the molecule, positioning the hydrophobic tail into a deep binding pocket lined by Phe2245.47, Trp2766.48, and Met1343.36[1].

The 2-Substitution vs. 3-Substitution Paradigm

A critical breakthrough in opioid receptor pharmacology is the discovery that shifting the piperidine attachment or bulky substituents from the C-3 to the C-2 position of the indole ring fundamentally alters intrinsic efficacy.

-

3-Substituted Indoles: Typically act as, which are highly valuable for attenuating Parkinson’s Disease motor symptoms without exacerbating levodopa-induced dyskinesias[2].

-

2-Substituted Indoles: Display improved potency at the NOP receptor, acting as full NOP agonists while simultaneously gaining subnanomolar affinity as MOP receptor partial agonists[1]. This bifunctionality is highly sought after for developing analgesics with reduced respiratory depression and addiction liabilities.

Phase II: Chemical Synthesis & Workflow

Overcoming One-Pot Limitations

Synthesizing the 2-substituted indole core requires precision. Initial attempts in the field to synthesize the indole ring via a one-pot palladium-catalyzed Sonogashira coupling followed by heterocyclization frequently fail due to the rapid decomposition of the aniline intermediate[1]. To ensure high yields and prevent catalyst poisoning, a stepwise approach isolating the internal alkyne is mandatory.

Figure 2: Stepwise synthesis workflow for 2-substituted N-piperidinyl indoles.

Protocol 1: Stepwise Synthesis of 2-Substituted N-Piperidinyl Indoles

Objective: Construct the 2-substituted indole core while avoiding aniline decomposition.

-

Sonogashira Coupling: React 2-iodoaniline with a selected terminal alkyne (e.g., N-Cbz propargylamine) using a Pd(II) catalyst (

) and CuI.-

Causality: Conduct the reaction in triethylamine. Triethylamine acts as both the solvent and the base, neutralizing the hydroiodic acid (HI) generated during the oxidative addition step, thereby driving the catalytic cycle forward.

-

Self-Validation Checkpoint 1: Monitor the reaction via LC-MS. Do not proceed to cyclization until the starting 2-iodoaniline peak is <1% and the internal alkyne intermediate shows >95% purity (UV 254 nm).

-

-

Palladium-Catalyzed Heterocyclization: Isolate the internal alkyne via flash chromatography, then subject it to Pd-catalyzed cyclization.

-

Causality: Isolating the intermediate prevents unreacted aniline and copper byproducts from poisoning the delicate cyclization step—the primary failure point in one-pot approaches[1].

-

-

Reductive Amination: Attach the piperidine moiety to the 2-position using sodium triacetoxyborohydride (

) in slightly acidic conditions (pH ~5).-

Self-Validation Checkpoint 2: Verify the final product via

NMR. The presence of the distinct indole N-H proton (~11.0 ppm) alongside the multiplet piperidine protons confirms successful cyclization and functionalization.

-

Phase III: Pharmacological Profiling & Receptor Activity

The structural shift to the 2-position drastically alters the binding profile across the four opioid receptor subtypes (NOP, MOP, KOP, DOP).

Table 1: Comparative Binding Affinities (

| Compound Class | NOP Affinity ( | MOP Affinity ( | KOP Affinity ( | DOP Affinity ( | Intrinsic Activity |

| 3-Substituted Indoles | 0.5 – 2.0 nM | > 100 nM | > 500 nM | > 1000 nM | Selective NOP Partial Agonist |

| 2-Substituted Indoles | 0.5 – 4.0 nM | 0.1 – 5.0 nM | 50 – 100 nM | 100 – 200 nM | NOP Full Agonist / MOP Partial Agonist |

(Note: Data synthesized from SAR trends reported in recent NOP/MOP ligand discovery[1])

Figure 1: NOP/MOP receptor signaling pathway modulated by 2-substituted indole piperidines.

Protocol 2: Radioligand Competition Binding Assay

Objective: Accurately determine the binding affinity (

-

Membrane Preparation: Culture Chinese hamster ovary (CHO) cells stably transfected with human NOP or MOP receptors.

-

Causality: CHO cells are utilized because they natively lack endogenous opioid receptors. This ensures that any measured radioligand displacement is exclusively due to the transfected human receptors, eliminating off-target background noise[1].

-

-

Incubation: Incubate 50 µg of membrane protein with a radioligand (e.g.,

for NOP) and varying concentrations of the test compound (0.01 nM to 10 µM) in a Tris-HCl assay buffer for 60 minutes at 25°C. -

Filtration and Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

-

Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic radioligands, thereby improving the signal-to-noise ratio.

-

Self-Validation Checkpoint: Every assay plate must include a known reference standard (e.g., unlabeled N/OFQ). The assay is strictly validated only if the

factor is

-

Phase IV: Structural Versatility – Beyond Opioid Receptors (Methuosis)

While the N-piperidinyl variants are privileged GPCR ligands, altering the basic amine to a pyridinylpropenone shifts the biological activity entirely toward oncology. Specifically, (such as MOMIPP analogs) have been discovered to induce methuosis in human glioblastoma cells[3].

Methuosis is a non-apoptotic cell death pathway characterized by the massive accumulation of vacuoles derived from macropinosomes and endosomes[3]. SAR studies on these 2-substituted indoles reveal a fascinating mechanistic divergence: increasing the steric bulk at the 2-position of the indole ring substantially reduces cytotoxicity but does not prevent cell vacuolization[3]. This uncoupling of vacuolization from cell death implies that the 2-position of the indole ring is a critical lever for tuning endosomal perturbations without triggering immediate lethality, providing a powerful tool for studying macropinocytosis in cancer biology.

References

-

Meyer, M. E., Doshi, A., Polgar, W. E., & Zaveri, N. T. "Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands." Bioorganic & Medicinal Chemistry, 2023. URL:[Link]

-

Zaveri, N. T., et al. "Discovery and Structure–Activity Relationships of Nociceptin Receptor Partial Agonists That Afford Symptom Ablation in Parkinson's Disease Models." Journal of Medicinal Chemistry, 2020. URL:[Link]

-

Trabbic, C. J., et al. "Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones." ACS Medicinal Chemistry Letters, 2014. URL:[Link]

Sources

Solubility profile of 2-(Piperidin-4-ylmethyl)-1H-indole in water vs organic solvents

[1]

Executive Summary

2-(Piperidin-4-ylmethyl)-1H-indole is a bicyclic heteroaromatic scaffold frequently utilized in medicinal chemistry as a linker or pharmacophore for kinase inhibitors and GPCR ligands.[1][2] Its solubility behavior is strictly pH-dependent , governed by the basicity of the piperidine nitrogen (

For drug development workflows, this compound acts as a "Solubility Switch" :

-

Aqueous Media: Insoluble at neutral/basic pH; highly soluble at acidic pH (

).[2] -

Organic Media: Highly soluble in polar aprotic solvents (DMSO, DMF) and protic solvents (Methanol).

Physicochemical Architecture

To predict and manipulate solubility, one must understand the competing forces within the molecule.[2]

| Feature | Moiety | Property | Impact on Solubility |

| Hydrophobic Core | Indole Ring | Aromatic, Lipophilic | Drives solubility in organics (DCM, DMSO).[1][2] Causes precipitation in water. |

| H-Bond Donor | Indole N-H | Weak Acid ( | Facilitates solubility in H-bond accepting solvents (e.g., Acetone, THF).[1][2] |

| Ionizable Center | Piperidine N-H | Secondary Amine ( | The Critical Handle. Protonation at pH < 9.0 drastically increases aqueous solubility. |

Predicted Parameters

- (Base): ~10.8 – 11.2 (Piperidine nitrogen)

- (Octanol/Water): ~2.2 (Moderate Lipophilicity)

-

BCS Classification: Likely Class II (Low Solubility, High Permeability) in its free base form.

Solubility Profile: Water vs. Organic Solvents[3]

A. Aqueous Solubility (The pH Dependency)

The solubility of this compound in water is not a single value; it is a curve dependent on pH.[2]

-

pH 1.0 – 6.0 (Simulated Gastric/Intestinal Fluid):

-

pH 7.4 (PBS/Physiological):

-

State: Equilibrium between Cation and Free Base.[2]

-

Solubility:Low to Moderate (< 0.5 mg/mL). As pH approaches the

, the neutral species dominates, leading to precipitation.

-

-

pH > 10.0 (Basic):

B. Organic Solvent Compatibility

For stock solution preparation and synthesis workups:

| Solvent | Solubility Rating | Mechanism | Application |

| DMSO | Excellent (> 50 mg/mL) | Dipole-dipole interactions; disrupts H-bonds.[1][2] | Universal Stock Solution (10-20 mM) for bioassays.[1] |

| Methanol | Good (> 20 mg/mL) | H-bonding with Indole NH and Piperidine.[1][2] | LC-MS injection solvent; recrystallization.[1][2] |

| DCM | Moderate | Van der Waals interactions with aromatic rings.[2] | Extraction/Workup solvent.[1][2] |

| Acetonitrile | Moderate | Dipole interactions.[2][3] | HPLC mobile phase (ensure acidic modifier is used). |

Visualizing the Solubility Mechanism

The following diagram illustrates the "Solubility Switch" mechanism and the decision logic for solvent selection.

Figure 1: Solubility decision tree highlighting the critical role of pH and solvent polarity.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for accurate determination of equilibrium solubility (e.g., for formulation).

-

Preparation: Weigh 2–5 mg of solid compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4) or solvent.[2][3][4][5]

-

Note: Ensure excess solid remains visible.[2] If it dissolves completely, add more solid.

-

-

Equilibration: Cap the vial and shake at 37°C (for biological relevance) or 25°C for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF filter (0.22 µm).

-

Critical: Do not use nylon filters if the compound is sticky/hydrophobic.

-

-

Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Use this for rapid screening during lead optimization.[1][2]

-

Stock Prep: Prepare a 10 mM stock solution in 100% DMSO .

-

Spike: Pipette 5 µL of the DMSO stock into 195 µL of aqueous buffer (final conc: 250 µM, 2.5% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity (absorbance at 620 nm) or filter and quantify via LC-UV.

-

Insight: If the solution turns cloudy, the kinetic solubility limit has been exceeded.

-

Implications for Drug Development[2][6][7][8][9]

Formulation Strategy

-

Oral Delivery: The free base will likely exhibit poor dissolution in the high pH environment of the lower intestine.[2] Salt formation (e.g., Hydrochloride, Mesylate) is strongly recommended to improve dissolution rate and bioavailability.

-

IV Delivery: Requires acidification or the use of cyclodextrins (e.g., HP-β-CD) to mask the hydrophobic indole moiety.[1][2]

Assay Interference

-

False Negatives: In cellular assays using neutral media (RPMI/DMEM + FBS), the compound may precipitate if dosed > 50 µM, leading to "flat" dose-response curves.[2] Always verify solubility in the assay media.

-

DMSO Tolerance: Ensure the final DMSO concentration in bioassays is < 1% (v/v) to prevent solvent toxicity, while maintaining compound solubility.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine-Indole Derivatives. Retrieved from [Link]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility.[2] European Journal of Pharmaceutical Sciences.[1][2] Retrieved from [Link]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.[1][2] Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Buy 2-(Piperidin-1-ylmethyl)-1h-indole | 46739-05-3 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Synthesis Protocols for 2-(Piperidin-4-ylmethyl)-1H-indole

Executive Summary

The synthesis of 2-(piperidin-4-ylmethyl)-1H-indole represents a critical challenge in medicinal chemistry, serving as a scaffold for various GPCR ligands (e.g., 5-HT receptors) and kinase inhibitors. Unlike the more common C3-substituted tryptamine derivatives, C2-substituted indoles require specific regioselective strategies to overcome the natural nucleophilicity of the C3 position.

This Application Note details two field-proven protocols for the synthesis of this target. Protocol A (Convergent Lithiation) is recommended for small-to-medium scale, high-precision synthesis, utilizing a pyridine intermediate to ensure regiocontrol. Protocol B (Modified Fischer Synthesis) is outlined as a scalable alternative for industrial batch processing.

Strategic Retrosynthesis

The structural analysis of the target reveals two distinct heterocyclic domains connected by a methylene bridge. The primary synthetic disconnect is made at the C2-Methylene bond.

Figure 1: The strategic disconnection relies on the robust C2-lithiation of N-protected indole, followed by a late-stage reduction of the pyridine ring to the piperidine moiety.

Protocol A: The Pyridine-Reduction Route (Recommended)

This protocol is favored for its modularity and high regioselectivity. It avoids the isomer mixtures often seen in cyclization strategies by installing the substituent directly at the C2 position of a pre-formed indole core.

Phase 1: Protection and C2-Functionalization

Rationale: The indole nitrogen must be protected with a group that directs lithiation to the C2 position (via chelation or inductive effects) and prevents N-deprotonation. The phenylsulfonyl (PhSO₂-) group is ideal due to its stability during lithiation and its ability to increase the acidity of the C2 proton.

Step-by-Step Methodology:

-

N-Protection:

-

Reagents: Indole (1.0 eq), NaH (1.2 eq), PhSO₂Cl (1.1 eq), DMF.

-

Procedure: Dissolve indole in anhydrous DMF at 0°C. Add NaH portion-wise. After H₂ evolution ceases (30 min), add benzenesulfonyl chloride dropwise. Stir at RT for 2 h. Pour into ice water, filter the precipitate, and dry.

-

Checkpoint: Yield should be >90%. Product is a white solid.

-

-

C2-Lithiation and Condensation:

-

Reagents: 1-(Phenylsulfonyl)indole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), 4-Pyridinecarboxaldehyde (1.2 eq), THF (anhydrous).

-

Procedure:

-

Cool a solution of protected indole in THF to -78°C (dry ice/acetone bath).

-

Add n-BuLi dropwise over 20 min. The solution may turn yellow/orange (formation of 2-lithio species). Stir for 1 h at -78°C.

-

Add 4-Pyridinecarboxaldehyde (dissolved in minimal THF) dropwise.

-

Allow to warm to 0°C over 2 h. Quench with saturated NH₄Cl.

-

Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

-

-

Result: Secondary alcohol intermediate: (1-(phenylsulfonyl)-1H-indol-2-yl)(pyridin-4-yl)methanol.

-

Phase 2: Deoxygenation and Global Reduction

Rationale: Direct hydrogenation of the alcohol is difficult. We first remove the oxygen to form the methylene bridge, then reduce the pyridine ring.

-

Deoxygenation (Barton-McCombie or Ionic Reduction):

-

Preferred Method (Ionic Hydrogenation):

-

Reagents: Alcohol intermediate, Triethylsilane (Et₃SiH, 5.0 eq), Trifluoroacetic acid (TFA, solvent/catalyst).

-

Procedure: Dissolve alcohol in DCM. Add Et₃SiH. Cool to 0°C. Add TFA dropwise (Caution: Exothermic). Stir at RT for 12 h.[1]

-

Note: This step typically reduces the benzylic alcohol to the methylene group. The PhSO₂ group may partially hydrolyze, or can be removed intentionally in the next step.

-

Alternative: Convert alcohol to Chloride (SOCl₂) then reduce with Zn/AcOH.

-

-

Pyridine Hydrogenation (The Critical Step):

-

Reagents: 2-(Pyridin-4-ylmethyl)-1H-indole precursor, PtO₂ (Adams' Catalyst, 10 mol%), Glacial Acetic Acid, H₂ (50 psi).

-

Procedure:

-

Dissolve the substrate in glacial acetic acid.

-

Add PtO₂ carefully (pyrophoric).

-

Hydrogenate in a Parr shaker at 50 psi for 12–24 h.

-

Monitoring: Monitor by LC-MS. The pyridine ring reduces to piperidine.[2][3][4] The indole benzene ring is stable, but the C2-C3 double bond can reduce to indoline if reaction times are excessive.

-

Workup: Filter catalyst through Celite. Concentrate acetic acid. Neutralize residue with NaOH (aq) to liberate the free piperidine base. Extract with DCM/MeOH (9:1).

-

-

-

Final Deprotection (if PhSO₂ remains):

-

If the sulfonyl group survived the acidic hydrogenation (unlikely, but possible), reflux in MeOH with K₂CO₃ or NaOH (2M) to remove it.

-

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical results against these expected parameters.

| Parameter | Method | Expected Result / Signal |

| Mass Spectrometry | ESI-MS (Positive) | [M+H]⁺ = 215.15 Da (Calc. for C₁₄H₁₈N₂) |

| ¹H NMR (DMSO-d₆) | Indole NH | δ 10.8–11.0 ppm (Broad singlet) |

| Indole C3-H | δ 6.2–6.4 ppm (Singlet) | |

| Methylene Linker | δ 2.6–2.8 ppm (Doublet, J=7Hz) | |

| Piperidine NH | δ 2.0–3.5 ppm (Broad, exchanges with D₂O) | |

| Piperidine Ring | Multiplets at δ 1.1–1.8 ppm (C3/C5/C4-H) and δ 2.4–3.0 ppm (C2/C6-H) | |

| Appearance | Visual | Off-white to pale yellow solid |

| Solubility | Physicochemical | Soluble in DMSO, MeOH; Moderate in DCM; Insoluble in Water (Free base) |

Experimental Workflow Diagram

Figure 2: Sequential workflow for the synthesis of the target molecule via the Pyridine Route.

Troubleshooting & Critical Control Points

Regioselectivity of Lithiation

-

Issue: Lithiation occurring at C3 or on the benzene ring.

-

Solution: Ensure strictly anhydrous conditions and maintain temperature at -78°C. The N-benzenesulfonyl group is critical; do not substitute with N-Methyl or N-Benzyl, as they do not provide the same C2-directing effect (Source: Gribble et al.).

Over-Reduction

-

Issue: Reduction of the indole C2-C3 double bond to form an indoline.

-

Solution: During the hydrogenation step (Step 4), monitor the reaction every 2 hours. Indole reduction is slower than pyridine reduction, but it is not zero. If indoline is observed, stop the reaction immediately. Indoline can be re-oxidized to indole using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane if necessary.

Purification of Piperidine[1][10]

-

Issue: The product is a secondary amine and can streak on silica gel.

-

Solution: Use amine-functionalized silica or add 1% Triethylamine (TEA) or NH₄OH to the eluent (DCM/MeOH) during column chromatography.

References

-

Sundberg, R. J., & Russell, H. F. (1973). "Syntheses with N-Protected 2-Lithioindoles." The Journal of Organic Chemistry. Link

- Grounding: Establishes the protocol for C2-lithi

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

- Grounding: Comprehensive review of indole functionalization str

-

Rubin, M., & Gevorgyan, V. (2001). "Efficient Synthesis of 2-Substituted Indoles." Organic Letters. Link

- Freifelder, M. (1978). "Catalytic Hydrogenation in Organic Synthesis: Procedures and Commentary." Wiley-Interscience.

-

PubChem Compound Summary. (2023). "2-(Piperidin-4-ylmethyl)-1H-indole."[7] National Center for Biotechnology Information. Link

-

Grounding: Verification of chemical structure and identifiers.[8]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Indoline synthesis [organic-chemistry.org]

- 6. Indole synthesis [organic-chemistry.org]

- 7. WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives - Google Patents [patents.google.com]

- 8. (PDF) Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction [academia.edu]

Application Note: Regioselective Synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, frequently serving as the core of neuroactive compounds, oncology drugs, and kinase inhibitors. Specifically, 2-alkyl substituted indoles like 2-(Piperidin-4-ylmethyl)-1H-indole are highly valued as basic building blocks for constructing 5-HT receptor ligands and c-Kit kinase inhibitors.

The Regioselectivity Challenge

Historically, the Fischer Indole Synthesis has been the workhorse for indole construction [1]. However, applying the Fischer protocol to unsymmetrical methyl alkyl ketones—such as 1-(1-Boc-piperidin-4-yl)propan-2-one—presents a severe regioselectivity flaw. The intermediate phenylhydrazone preferentially tautomerizes to form the more thermodynamically stable, highly substituted ene-hydrazine. Consequently, the[3,3]-sigmatropic rearrangement predominantly yields the 3-substituted-2-methylindole rather than the desired 2-substituted analog.

The Organometallic Solution

To enforce absolute regiocontrol, this protocol bypasses the Fischer route in favor of a Sonogashira coupling / 5-endo-dig cycloisomerization cascade [2]. By coupling 2-iodoaniline with a terminal alkyne (3-(1-Boc-piperidin-4-yl)prop-1-yne), we establish the entire carbon framework prior to ring closure. Subsequent copper-catalyzed hydroamination of the alkyne guarantees exclusive formation of the 2-substituted indole architecture.

Mechanistic Pathway & Workflow

The synthesis is executed in three distinct, self-validating stages. Each step is designed to allow for orthogonal tracking via LC-MS, ensuring that unreacted starting materials do not carry over and complicate downstream purification.

Fig 1. Three-step regioselective synthesis of 2-(Piperidin-4-ylmethyl)-1H-indole.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for the three-step sequence.

| Step | Transformation | Key Reagents & Catalysts | Temp / Time | Expected Yield | LC-MS Target (m/z) |

| 1 | Sonogashira Coupling | PdCl₂[P(C₆H₅)₃]₂ (5 mol%), CuI (5 mol%) | 50 °C, 4 h | 85 - 90% | [M+H]⁺ 315.2 |

| 2 | Cycloisomerization | CuI (10 mol%), DMF | 100 °C, 6 h | 75 - 82% | [M+H]⁺ 315.2* |

| 3 | Boc Deprotection | TFA / DCM (1:4 v/v) | 25 °C, 2 h | > 95% | [M+H]⁺ 215.1 |

*Note: Steps 1 and 2 share the same mass, but exhibit distinct chromatographic retention times. The indole product (Step 2) is significantly more polar and UV-active at 280 nm compared to the alkyne intermediate.

Step-by-Step Experimental Protocols

Step 1: Sonogashira Coupling to tert-butyl 4-(3-(2-aminophenyl)prop-2-yn-1-yl)piperidine-1-carboxylate

Causality Note: Triethylamine acts as both the solvent and the stoichiometric base required to neutralize the hydroiodic acid generated during the oxidative addition/transmetalation cycle.

-

Preparation : In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-iodoaniline (10.0 mmol, 2.19 g) and 3-(1-Boc-piperidin-4-yl)prop-1-yne (11.0 mmol, 2.46 g) in degassed Triethylamine (50 mL) and THF (20 mL).

-

Catalyst Addition : Add Bis(triphenylphosphine)palladium(II) dichloride (0.5 mmol, 350 mg) and Copper(I) iodide (0.5 mmol, 95 mg). The solution will rapidly darken.

-

Reaction : Stir the mixture at 50 °C under an argon atmosphere for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of 2-iodoaniline confirms completion.

-

Workup : Cool to room temperature, filter the suspension through a pad of Celite to remove the triethylammonium iodide salts, and concentrate the filtrate in vacuo.

-

Purification : Purify the crude residue via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes) to afford the 2-alkynylaniline intermediate as a pale amber oil.

Step 2: Copper-Catalyzed 5-endo-dig Cycloisomerization

Causality Note: While strong bases (e.g., KOtBu) can mediate this cyclization, they often cause partial cleavage of the Boc group. Utilizing a mild Lewis acid (CuI) selectively activates the alkyne π-system for nucleophilic attack by the adjacent aniline nitrogen without degrading the protecting group.

-

Preparation : Dissolve the 2-alkynylaniline intermediate (8.0 mmol, 2.51 g) in anhydrous DMF (40 mL) in a sealed tube or pressure flask.

-

Catalyst Addition : Add Copper(I) iodide (0.8 mmol, 152 mg).

-

Reaction : Heat the mixture to 100 °C for 6 hours. Monitor by LC-MS. The mass will remain identical (m/z 315.2), but the product peak will shift to an earlier retention time and exhibit a characteristic indole UV absorption profile (λmax ~280 nm).

-

Workup : Cool the mixture, dilute with Ethyl Acetate (150 mL), and wash sequentially with 5% aqueous LiCl (3 × 50 mL) to remove DMF, followed by brine (50 mL).

-

Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting tert-butyl 4-((1H-indol-2-yl)methyl)piperidine-1-carboxylate can be used in the next step without further purification.

Step 3: N-Boc Deprotection to Yield the Target Compound

Causality Note: The use of a TFA/DCM mixture ensures rapid cleavage of the carbamate. Scavengers are generally not required here since the indole ring is relatively stable to the generated tert-butyl cations, provided the reaction is not left for extended periods.

-

Preparation : Dissolve the N-Boc-protected indole (6.0 mmol, 1.89 g) in anhydrous Dichloromethane (20 mL) and cool to 0 °C in an ice bath.

-

Deprotection : Dropwise, add Trifluoroacetic Acid (TFA, 5 mL). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

-

Validation : Confirm complete deprotection via LC-MS (appearance of m/z 215.1[M+H]⁺).

-

Neutralization : Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the resulting oil in DCM (50 mL) and wash with 1M NaOH (30 mL) until the aqueous layer is pH > 10.

-

Isolation : Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to yield 2-(Piperidin-4-ylmethyl)-1H-indole as an off-white solid.

References

-

Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006, 106(7), 2875-2911. Available at:[Link]

Reagents for coupling piperidine and indole at the 2-position

Application Note: Advanced Reagent Systems for the Regioselective C2-Coupling of Piperidine and Indole Scaffolds

Executive Summary & Strategic Overview

The coupling of piperidine (a saturated N-heterocycle) and indole (an aromatic N-heterocycle) specifically at the indole 2-position represents a significant challenge in medicinal chemistry. Unlike the electron-rich C3 position, which is naturally prone to electrophilic attack, the C2 position requires "activation" via directing groups, lithiation, or transition-metal catalysis.

This guide delineates three high-fidelity workflows for constructing this scaffold, categorized by the nature of the bond formed (C–C vs. C–N) and the oxidation state of the piperidine ring during coupling.

Decision Matrix: Selecting the Right Reagent System

The choice of reagents depends heavily on whether you require a carbon-carbon (C2–C4') or carbon-nitrogen (C2–N1') linkage.

Figure 1: Strategic decision tree for selecting reagent systems based on target scaffold connectivity.

Workflow A: The "Pyridine-Reduction" Route (C–C Bond)

Best for: High-yield synthesis of 2-(piperidin-4-yl)indoles; avoiding

This is the most robust "drug development" route. Instead of coupling a saturated piperidine (which is sluggish and prone to side reactions), one couples a pyridine (sp2–sp2 coupling, highly efficient) and subsequently selectively reduces the pyridine ring.

Phase 1: Suzuki-Miyaura Cross-Coupling

Mechanism: Pd(0)-catalyzed cross-coupling between 2-boryl-N-protected indole and 4-halopyridine.

-

Reagent System:

-

Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). This catalyst resists dehalogenation side reactions better than Pd(PPh₃)₄.

-

Base: K₃PO₄ (3.0 equiv). Anhydrous phosphate is superior to carbonate for heteroaryl couplings.

-

Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step.

-

Substrates: N-Boc-indole-2-boronic acid (or pinacol ester) + 4-Bromopyridine HCl.

-

Protocol:

-

Preparation: In a glovebox or under Ar, charge a reaction vial with N-Boc-indole-2-boronic acid (1.0 equiv), 4-bromopyridine HCl (1.1 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (3.0 equiv).

-

Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

-

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for the intermediate 2-(pyridin-4-yl)indole.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash chromatography (DCM/MeOH gradient).

Phase 2: Chemo-Selective Hydrogenation

Challenge: Reducing the pyridine ring without reducing the indole benzene ring.

-

Reagent System:

-

Catalyst: PtO₂ (Adam’s Catalyst) . Unlike Pd/C, PtO₂ in acidic media is highly selective for pyridine reduction over benzene rings.

-

Solvent: AcOH (Glacial Acetic Acid) or MeOH with 1.0 eq HCl.

-

Conditions: H₂ (50 psi), RT, 12 h.

-

Protocol:

-

Dissolve the 2-(pyridin-4-yl)indole intermediate in AcOH (0.05 M).

-

Add PtO₂ (10 wt% loading).

-

Hydrogenate at 50 psi (Parr shaker or balloon for small scale) for 12 hours.

-

Critical Step: Filter through Celite immediately to prevent over-reduction. Evaporate AcOH.

-

Neutralize with NaHCO₃ to obtain the free base 2-(piperidin-4-yl)indole.

Workflow B: Direct sp2–sp3 Suzuki Coupling (C–C Bond)

Best for: Late-stage functionalization where the pyridine reduction conditions (acid/H2) are not tolerated by other functional groups.

Coupling an aryl halide (2-haloindole) directly with a secondary alkyl boron species (piperidine-4-boronate) is difficult due to slow transmetallation and rapid

-

Reagent System:

-

Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 . These bulky, electron-rich ligands facilitate oxidative addition and prevent

elimination. -

Coupling Partner: Potassium (N-Boc-piperidin-4-yl)trifluoroborate . Trifluoroborates are more stable and reactive than boronic acids in sp2-sp3 couplings.

-

Solvent: Toluene/H₂O (3:1) at 80°C.

-

Protocol:

-

Combine N-Boc-2-bromoindole (1.0 equiv), Potassium (N-Boc-piperidin-4-yl)trifluoroborate (1.5 equiv), Cs₂CO₃ (3.0 equiv).

-

Add Pd-RuPhos G4 (2–5 mol%).

-

Degas solvents thoroughly (sparging with Ar for 15 min) before addition. Oxygen kills this catalytic cycle efficiently.

-

Heat to 80°C for 16 hours.

-

Note: The N-Boc protection on the indole is mandatory to prevent catalyst poisoning by the free N-H.

Workflow C: Buchwald-Hartwig Amination (C–N Bond)

Target: N-(Indol-2-yl)piperidine (2-aminoindole derivatives). Challenge: 2-Haloindoles are unstable and prone to hydrolysis. They must be N-protected (e.g., N-Boc, N-SEM).

-

Reagent System:

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) + BINAP or DavePhos .

-

Alternative Precatalyst: BrettPhos Pd G4 (Excellent for difficult C-N bonds).

-

Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu . LiHMDS is often superior for 2-aminoindoles to prevent side reactions.

-

Substrate: N-Boc-2-bromoindole + Piperidine.

-

Protocol:

-

Substrate Prep: Synthesize N-Boc-2-bromoindole via lithiation (LDA, -78°C) of N-Boc-indole followed by quenching with CBr₄ or NBS. Use immediately.

-

Coupling: Mix N-Boc-2-bromoindole (1.0 equiv), Piperidine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and NaOtBu (1.4 equiv) in Toluene.

-

Heat to 100°C in a sealed tube.

-

Deprotection: The N-Boc group on the indole often falls off during workup or requires TFA treatment, yielding the 2-(piperidin-1-yl)indole.

Comparative Data & Troubleshooting

| Parameter | Pyridine-Reduction Route (Workflow A) | Direct sp2-sp3 Suzuki (Workflow B) | Buchwald-Hartwig (Workflow C) |

| Bond Formed | C2 – C4' (Carbon-Carbon) | C2 – C4' (Carbon-Carbon) | C2 – N1' (Carbon-Nitrogen) |

| Overall Yield | High (60–85%) | Moderate (40–60%) | Moderate to High (50–80%) |

| Key Risk | Over-reduction of indole ring during H₂ step. | Instability of 2-bromoindole starting material. | |

| Reagent Cost | Low (Generic catalysts). | High (Specialized G3/G4 catalysts). | Medium (Ligand dependent). |

| Scalability | Excellent (Kg scale possible). | Limited (mg to g scale). | Good. |

Troubleshooting Guide:

-

Problem: Protodeboronation (Indole-2-boronic acid converts back to Indole).

-

Solution: Switch to N-Boc-Indole-2-MIDA boronate . MIDA boronates slowly release the active boronic acid, keeping its concentration low and preventing decomposition.

-

-

Problem: Low conversion in Buchwald coupling.

-

Solution: Switch base to LHMDS . Stronger bases like NaOtBu can sometimes cause E2 elimination of the piperidine if alkyl halides are present elsewhere, or degrade the sensitive 2-haloindole.

-

References

-

Suzuki-Miyaura Coupling of Heterocycles

- Title: Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racem

- Source: PMC / Nature Communic

-

URL:[Link]

-

Buchwald-Hartwig Protocols

-

Indole C2-Functionalization

-

Pyridine Reduction Strategies

- Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline. (Contains protocols for pyridine-to-piperidine reduction).

- Source: PMC.

-

URL:[Link]

-

General Indole Synthesis

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Chemoselective Functionalization of the Secondary Amine in 2-(Piperidin-4-ylmethyl)-1H-indole

The bifunctional nature of 2-(piperidin-4-ylmethyl)-1H-indole presents a classic chemoselectivity challenge in synthetic organic chemistry and drug development. This scaffold contains two distinct nitrogen atoms: a secondary aliphatic amine within the piperidine ring and a secondary aromatic amine within the indole core. Furthermore, the indole C3 position acts as a potential

To successfully functionalize the piperidine nitrogen without modifying the indole core, researchers must exploit the stark electronic and thermodynamic differences between these reactive sites.

Mechanistic Rationale & Chemoselectivity Logic

The key to chemoselectivity lies in the pKa and nucleophilicity of the respective functional groups.

-

Piperidine Nitrogen: As an aliphatic secondary amine, its conjugate acid has a pKa of ~11.2 (). This makes the unprotonated piperidine highly basic and a potent nucleophile, readily participating in SN2 reactions and iminium ion formation.

-

Indole Nitrogen: The lone pair on the indole nitrogen is delocalized into the aromatic

-system, rendering it poorly nucleophilic in its neutral state. The N-H bond is weakly acidic, with a pKa of ~16.2 in aqueous conditions and up to ~21 in DMSO (1)[1]. Consequently, the indole nitrogen only becomes a strong nucleophile if it is deprotonated by a strong base like NaH or KOtBu (2)[2].

By carefully controlling the pH and the strength of the base used during functionalization, we can achieve 100% chemoselectivity for the piperidine nitrogen.

Reactivity map and chemoselectivity logic for 2-(Piperidin-4-ylmethyl)-1H-indole.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Reductive amination is the most robust and chemoselective method for the N-alkylation of piperidines ().

Causality of Reagents:

-

Acetic Acid (AcOH): Acts as a mild proton source to activate the carbonyl group of the aldehyde/ketone, facilitating nucleophilic attack by the piperidine to form an iminium ion.

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): A mild hydride donor that selectively reduces the highly electrophilic iminium ion. It is insufficiently reactive to reduce the starting aldehyde/ketone under these conditions, preventing the formation of alcohol byproducts. The indole nitrogen is completely inert to these reagents.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-(piperidin-4-ylmethyl)-1H-indole (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a 0.1 M concentration.

-

Acid Catalysis: Add glacial acetic acid (1.5 equiv) dropwise. Stir at room temperature for 30 minutes to allow iminium ion formation.

-

Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions over 10 minutes. Stir the suspension at room temperature for 12-16 hours under an inert atmosphere (N2/Ar).

-

Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1 with 1% NH4OH). The starting secondary amine will stain strongly with Ninhydrin (pink/purple). The tertiary amine product will not stain with Ninhydrin but will be UV-active due to the indole core. LCMS should confirm the expected [M+H]+ mass shift without over-alkylation.

Step-by-step workflow for the chemoselective reductive amination process.

Protocol B: Base-Controlled N-Alkylation (SN2)